

Application Notes and Protocols for NBI-31772 in In Vivo Mouse Models

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Compound of Interest

Compound Name: NBI-31772

Cat. No.: B609462

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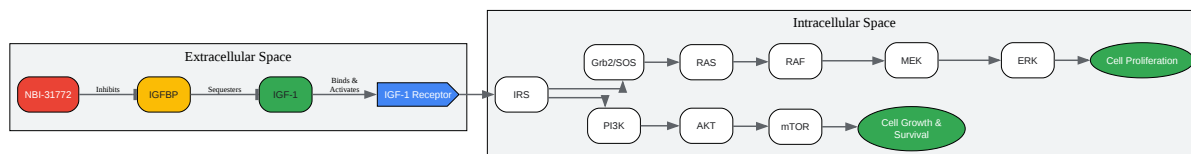
For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It exhibits high affinity for all six human IGFBP subtypes, with K_i values ranging from 1 to 24 nM.^{[1][2]} By binding to IGFBPs, **NBI-31772** displaces Insulin-like Growth Factor-1 (IGF-1), thereby increasing the bioavailability of free IGF-1 in the circulation and interstitial fluids. This modulation of the IGF-1 signaling pathway makes **NBI-31772** a valuable tool for investigating the physiological and pathological roles of IGF-1 in various disease models. These application notes provide detailed protocols for the use of **NBI-31772** in in vivo mouse models of skeletal muscle regeneration and cerebral ischemia.

Mechanism of Action

NBI-31772 functions by disrupting the interaction between IGF-1 and its binding proteins.^[1] Under normal physiological conditions, the majority of IGF-1 is sequestered by IGFBPs, which regulate its activity. By displacing IGF-1 from this complex, **NBI-31772** effectively increases the concentration of free, bioactive IGF-1. This elevated free IGF-1 can then bind to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. Activation of IGF-1R initiates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell proliferation, differentiation, growth, and survival.



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Diagram 1: NBI-31772 Mechanism of Action and IGF-1 Signaling Pathway.

Data Presentation

The following tables summarize quantitative data from in vivo mouse studies using **NBI-31772**.

Table 1: Pharmacokinetic and In Vitro Data for **NBI-31772**

Parameter	Value	Reference
Ki vs. human IGFBPs	1 - 24 nM	[1]
Molecular Weight	341.27 g/mol	
Solubility	100 mM in DMSO	
125I-IGF-I Clearance (t1/2)	Vehicle: 56.3 ± 3.9 min	[3]
NBI-31772: 45.0 ± 1.9 min	[3]	

Table 2: Efficacy of **NBI-31772** in a Mouse Model of Skeletal Muscle Regeneration

Mouse Model	Treatment	Primary Outcome	Result	Reference
C57BL/10 mice with notexin-induced muscle injury	NBI-31772 (6 mg/kg/day, continuous infusion)	Maximum force production (Po) at 10 days post-injury	34% increase vs. vehicle	[4]
mdx dystrophic mice	NBI-31772 (6 mg/kg/day for 28 days, continuous infusion)	Maximum force production (Po) of EDL and soleus muscles	No significant change	[4]

Table 3: Efficacy of **NBI-31772** in a Rat Model of Cerebral Ischemia

Rat Model	Treatment	Primary Outcome	Result	Reference
Middle Cerebral Artery Occlusion (MCAO)	NBI-31772 (100 µg, i.c.v. at ischemia onset)	Total infarct volume	40% reduction vs. vehicle	[5]
Cortical infarct volume	43% reduction vs. vehicle	[5]		
Intraluminal Suture MCAO	NBI-31772 (50 µg, i.c.v. at occlusion)	Cortical infarct volume	40% reduction vs. vehicle	[5]
Brain swelling	24% reduction vs. vehicle	[5]		

Experimental Protocols

Formulation of NBI-31772 for In Vivo Administration

NBI-31772 is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, a stock solution in DMSO should be prepared and then diluted in a suitable vehicle to minimize DMSO toxicity.

Materials:

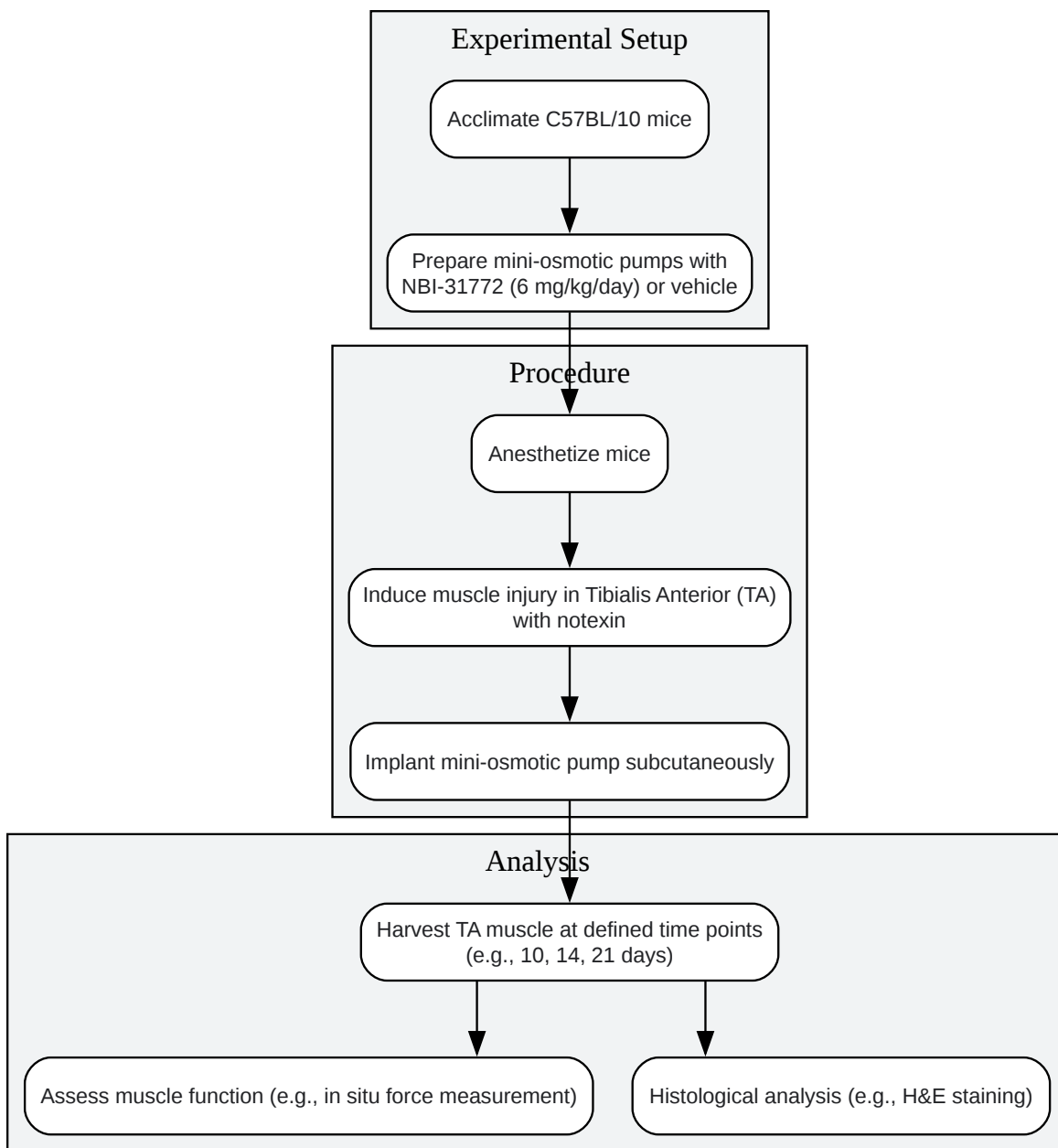
- **NBI-31772** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes

Protocol:

- Prepare a high-concentration stock solution of **NBI-31772** in 100% DMSO (e.g., 10-50 mM).
- For administration, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
- The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 10%, to avoid vehicle-induced toxicity.[6] For continuous infusion via osmotic pumps, a higher DMSO concentration may be tolerated as the delivery is slow and systemic.
- Vortex the final solution thoroughly to ensure complete mixing.

Skeletal Muscle Regeneration Model

This protocol describes the use of **NBI-31772** to enhance skeletal muscle regeneration following myotoxic injury in mice.



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Diagram 2: Experimental Workflow for the Skeletal Muscle Regeneration Model.

Materials:

- C57BL/10 mice (8-12 weeks old)
- **NBI-31772** formulated for continuous infusion
- Vehicle control (e.g., saline with the same percentage of DMSO as the drug solution)
- Notexin solution (e.g., 10 μ M in sterile saline)
- Mini-osmotic pumps (e.g., Alzet model 2002 or 2004)
- Anesthetics (e.g., isoflurane or ketamine/xylazine)
- Surgical tools

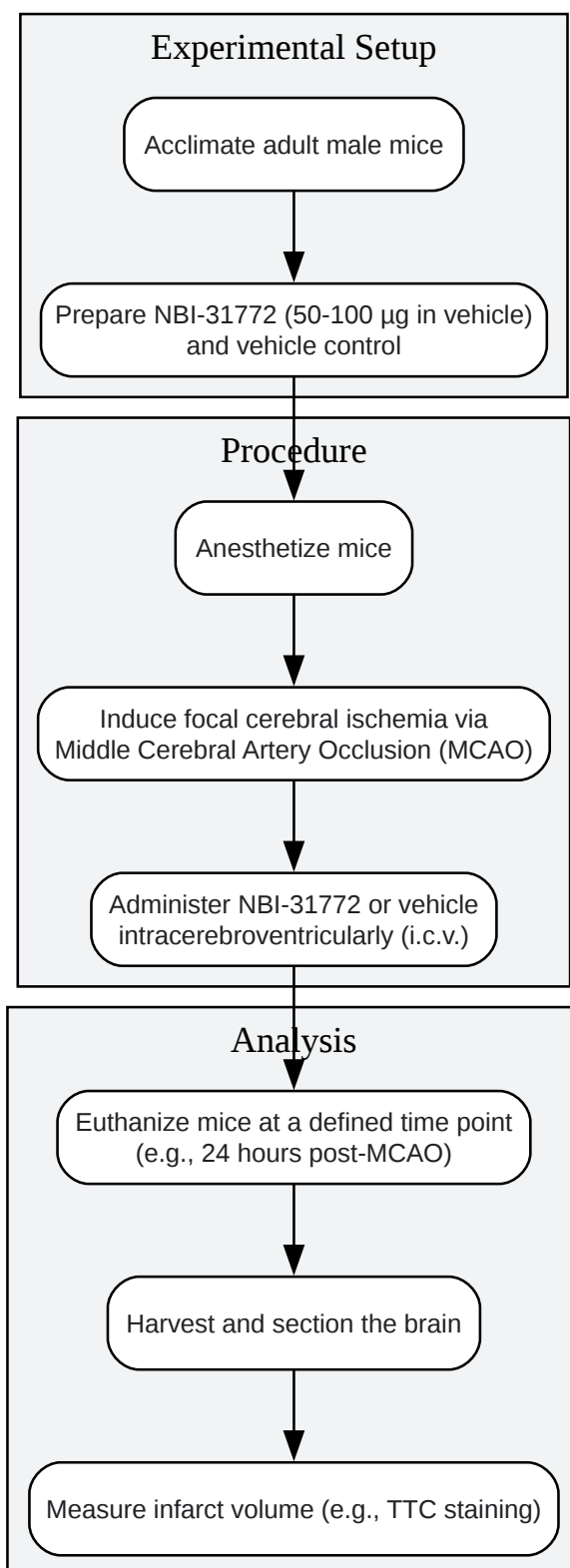
Protocol:

- Preparation of Mini-Osmotic Pumps:
 - Following the manufacturer's instructions, fill the mini-osmotic pumps with either the **NBI-31772** formulation or the vehicle control. The pump filling should be done under sterile conditions.
 - The concentration of **NBI-31772** should be calculated to deliver a dose of 6 mg/kg/day based on the pump's flow rate and the average weight of the mice.[\[4\]](#)
 - Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.
- Induction of Muscle Injury:
 - Anesthetize the mice using a standard approved protocol.
 - Inject 50 μ L of notexin solution intramuscularly into the tibialis anterior (TA) muscle of one hindlimb.
- Pump Implantation:

- While the mouse is under anesthesia, make a small subcutaneous incision on the back, slightly posterior to the scapulae.
- Insert a hemostat to create a subcutaneous pocket.
- Insert the primed mini-osmotic pump into the pocket, delivery portal first.
- Close the incision with wound clips or sutures.
- Provide post-operative analgesia as per institutional guidelines.
- Endpoint Analysis:
 - At predetermined time points (e.g., 10, 14, and 21 days post-injury), euthanize the mice.
 - Carefully dissect the TA muscles.
 - Assess muscle function through in situ or ex vivo contractile measurements.
 - For histological analysis, freeze the muscle in isopentane cooled in liquid nitrogen or fix in formalin for paraffin embedding.

Cerebral Ischemia Model

This protocol outlines the use of **NBI-31772** in a mouse model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).



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Diagram 3: Experimental Workflow for the Cerebral Ischemia Model.

Materials:

- Adult male mice (e.g., C57BL/6, 25-30 g)
- **NBI-31772** formulated for intracerebroventricular (i.c.v.) injection
- Vehicle control
- Anesthetics
- Stereotaxic apparatus
- Hamilton syringe
- Surgical tools for MCAO
- 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Protocol:

- Drug Preparation:
 - Prepare the **NBI-31772** solution at a concentration suitable for delivering 50-100 µg in a small volume (e.g., 1-5 µL) for i.c.v. injection.^[5]
- Surgical Procedure (MCAO):
 - Anesthetize the mouse and place it in a stereotaxic frame.
 - Perform the MCAO surgery using the intraluminal filament method or another established technique. This procedure should be performed by a trained and experienced individual.
- Intracerebroventricular (i.c.v.) Administration:
 - At the onset of ischemia (or at a defined time point post-occlusion), perform the i.c.v. injection.
 - Using stereotaxic coordinates for the lateral ventricle, slowly inject the prepared **NBI-31772** or vehicle solution.

- Post-Operative Care:
 - Allow the animal to recover from anesthesia in a warm environment.
 - Provide post-operative analgesia and monitor the animal closely.
- Infarct Volume Analysis:
 - At a predetermined time point (e.g., 24 hours post-MCAO), euthanize the mouse.
 - Remove the brain and slice it into coronal sections.
 - Incubate the sections in a 2% TTC solution to visualize the infarct area (infarcted tissue will appear white, while viable tissue will be red).
 - Quantify the infarct volume using image analysis software.

Conclusion

NBI-31772 is a powerful research tool for investigating the role of the IGF-1 signaling pathway in various physiological and pathological processes. The protocols outlined above provide a framework for using **NBI-31772** in mouse models of skeletal muscle regeneration and cerebral ischemia. Researchers should adapt these protocols to their specific experimental needs and ensure all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC). Careful attention to drug formulation and administration techniques is crucial for obtaining reliable and reproducible results.

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